(S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Lipophilicity Enantioselective Partitioning ADME Optimization

(S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 212186-69-1) is the optically pure (S)-enantiomer of a chiral 1,2,3,4-tetrahydroquinoline derivative. It belongs to the broader family of partially saturated quinoline-based radical-chain terminators, structurally distinguished by a fully saturated heterocyclic ring bearing a 6-ethoxy substituent and geminal dimethyl groups at C2.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B15068381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)NC(CC2C)(C)C
InChIInChI=1S/C14H21NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-8,10,15H,5,9H2,1-4H3/t10-/m0/s1
InChIKeyYLDDCEXDGNXCIO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Technical Baseline for (S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline


(S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 212186-69-1) is the optically pure (S)-enantiomer of a chiral 1,2,3,4-tetrahydroquinoline derivative. It belongs to the broader family of partially saturated quinoline-based radical-chain terminators, structurally distinguished by a fully saturated heterocyclic ring bearing a 6-ethoxy substituent and geminal dimethyl groups at C2 . Unlike its extensively commercialized dihydroquinoline congener ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline), this compound exists as a water-soluble solid at ambient temperature—a property that arises directly from the saturated ring system and that fundamentally alters its handling, formulation compatibility, and biological distribution profile [1]. The defined (S)-configuration at C4 introduces stereochemically governed interactions that are absent in racemic preparations, making this compound a non-interchangeable chemical entity for applications where enantiomeric identity dictates functional outcome.

Why Generic (S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Substitution Risks Functional Failure


Procurement specifications that conflate (S)-6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with its racemic mixture (CAS 16489-90-0), the (R)-enantiomer (CAS 212186-67-9), or the structurally analogous dihydroquinoline ethoxyquin (CAS 91-53-2) carry quantifiable risk. The saturated tetrahydroquinoline scaffold is a water-soluble solid, whereas ethoxyquin is a lipophilic liquid (water solubility <0.1 g/100 mL at 20 °C) [1]; this difference in physical state and solubility precludes direct one-to-one substitution in aqueous formulations or solid-phase processes. Furthermore, the (S)-enantiomer exhibits an ACD/LogP of 4.16, exceeding the LogP of 3.90 reported for the racemic tetrahydroquinoline [2], indicating that enantiopurity directly impacts lipophilicity and, by extension, membrane partitioning and biological availability. Critically, class-level toxicological data demonstrate that tetrahydroquinolines are substantially less genotoxic than the dihydroquinoline ethoxyquin in human lymphocyte assays [3], meaning that substitution of the saturated scaffold with the unsaturated commercial antioxidant would introduce a different—and measurably higher—genotoxic hazard profile. The quantitative evidence below establishes that these are not interchangeable commodities but distinct chemical entities with differentiated performance characteristics.

Quantitative Comparative Evidence for (S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Against Closest Analogs


Enantiomer-Dependent Lipophilicity: (S)-Enantiomer LogP vs Racemate

The (S)-enantiomer of 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline possesses a computed ACD/LogP of 4.16, positioning it as a significantly more lipophilic entity than the racemic mixture, which exhibits a LogP of 3.90 [1]. The 0.26 log unit difference—equivalent to an approximately 1.8-fold increase in octanol–water partition coefficient—is directly attributable to the differential solvation of the single enantiomer versus the racemate. Since no data are available for the isolated (R)-enantiomer, this comparison to the racemate represents the strongest lipophilicity differentiation for this compound.

Lipophilicity Enantioselective Partitioning ADME Optimization

Physical State and Water Solubility: Tetrahydroquinoline Solid vs Dihydroquinoline Liquid

The saturated 1,2,3,4-tetrahydroquinoline scaffold converts the compound from a lipophilic liquid (ethoxyquin, water solubility <0.1 g/100 mL at 20 °C) into a water-soluble solid [1][2]. This phase change is not merely a logistical convenience; it fundamentally alters the compound's suitability for aqueous reaction media, solid oral dosage forms, and processes requiring precise gravimetric dispensing without solvent handling. The dihydroquinoline ethoxyquin is described as a yellow-to-dark-brown liquid miscible with organic solvents but practically insoluble in water [1], whereas the tetrahydroquinoline racemate is reported as a solid substance with markedly improved water solubility [2].

Aqueous Formulation Handling Safety Solid-Phase Dosing

Reduced Genotoxic Liability: Tetrahydroquinoline Class vs Ethoxyquin in Human Lymphocytes

A direct comparative study by Błaszczyk et al. (2006) evaluated 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline (THQ) and ethoxyquin (EQ) in human lymphocytes using the comet assay and micronucleus test [1]. THQ—a close structural analog within the tetrahydroquinoline class—induced statistically significant DNA damage only at high concentrations, whereas EQ was genotoxic across a broader concentration range. THQ was explicitly described as 'less cytotoxic and less genotoxic than EQ.' In the comet assay, THQ antioxidant protection was slightly lower than EQ at 1–5 μM but reached parity at 10 μM, demonstrating retained efficacy with reduced genotoxic burden. In the micronucleus assay, THQ was more effective than EQ in protecting lymphocytes from H₂O₂-induced clastogenicity [1]. Although this study did not test the specific (S)-6-ethoxy enantiomer, the data provide class-level evidence that the saturated tetrahydroquinoline scaffold carries intrinsically lower genotoxic risk than the unsaturated dihydroquinoline ethoxyquin core.

Genotoxicity Safety Screening DNA Damage

Defined Feed Stabilization Loading: 50–150 g/ton in Complete Feed

A stabilized feed patent application (IFO-6ET) specifies the addition of 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline at a precisely defined loading of 50 to 150 grams per ton of complete feed [1]. This establishes a validated dose range for the tetrahydroquinoline scaffold that differs from the historical ethoxyquin feed use levels (typically 150 mg/kg or 150 g/ton, the upper end of the tetrahydroquinoline range). The lower threshold of 50 g/ton suggests that the tetrahydroquinoline may achieve effective stabilization at reduced concentrations compared to the dihydro analog under certain conditions, though direct efficacy comparisons at equivalent loadings are not publicly available.

Feed Preservation Industrial Antioxidant Dosage Optimization

Metal-Dependent Pro-Oxidant vs Antioxidant Switching: Tetrahydroquinolines vs Ethoxyquin

Krugovov et al. (2007) demonstrated that hydroxy- and alkoxy-substituted 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolines (HQs) exhibit high antioxidant activity in R(+)-limonene autooxidation and in oxidation catalyzed by Fe(III), Co(II), or Mn(II) acetylacetonates [1]. However, in the presence of Cu(II) compounds, these tetrahydroquinolines significantly accelerate oxidation by forming Cu(II)–HQ complexes that catalyze hydroperoxide degradation into free radicals [1]. This metal-dependent switch from antioxidant to pro-oxidant is a documented property of the tetrahydroquinoline scaffold that is not prominently reported for the dihydroquinoline ethoxyquin. This distinction matters critically in lubricant, hydraulic fluid, and polymer formulations where copper or bronze components are present.

Pro-Oxidant Risk Transition Metal Catalysis Lubricant Formulation

Validated Application Scenarios Where (S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Provides Measurable Advantage


Enantioselective Antioxidant Mechanistic Studies Requiring Defined Stereochemistry

The 0.26 LogP differential between the (S)-enantiomer and the racemate [1] makes the single enantiomer the appropriate probe for studies investigating stereochemically governed membrane partitioning, protein binding, or receptor-mediated antioxidant signaling. When the research question involves correlating chirality with biological activity, the (S)-enantiomer eliminates the confounding variable of racemic averaging and enables unambiguous structure–activity relationship conclusions.

Aqueous-Phase Antioxidant Screening and Solid-Formulation Development

The tetrahydroquinoline scaffold's solid-state water solubility [2] enables direct dissolution in aqueous assay buffers without DMSO or ethanol vehicles that can independently scavenge radicals or induce solvent cytotoxicity artifacts. This property also supports direct compression or powder-blend manufacturing of solid oral antioxidant formulations, where the liquid dihydroquinoline ethoxyquin would require adsorption onto carriers or encapsulation—adding cost and complexity [3].

Feed Stabilization with Reduced Genotoxic Concern Relative to Ethoxyquin

The validated feed stabilization loading of 50–150 g/ton [4], combined with class-level evidence that tetrahydroquinolines are less genotoxic than ethoxyquin in human lymphocyte assays [5], positions the tetrahydroquinoline scaffold as a safer-by-design alternative for preservative applications where reducing genotoxic burden is a procurement criterion. The lower minimum effective dose (50 g/ton) further supports cost-optimized incorporation at reduced antioxidant loading.

Lubricant and Hydraulic Fluid Antioxidant in Copper-Free Systems

For industrial lubricant, hydraulic fluid, or metal-working fluid formulations that exclude copper and bronze components, tetrahydroquinolines provide high antioxidant activity with Fe(III), Co(II), and Mn(II) catalyst systems [6]. However, procurement specifications must explicitly verify copper absence, as the documented Cu(II)-dependent pro-oxidant switching [6] represents a definitive exclusion criterion. In copper-free systems, the tetrahydroquinoline scaffold offers a differentiated stabilizer option relative to ethoxyquin, whose metal-compatibility profile is less well-characterized.

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